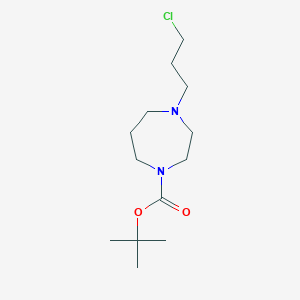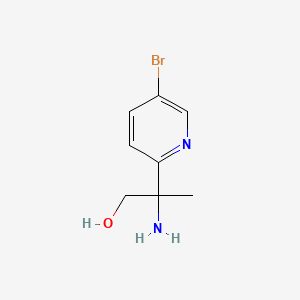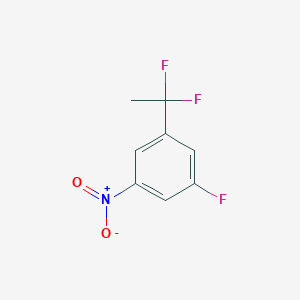
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring. The compound’s structure includes a difluoroethyl group at the first position, a fluoro group at the third position, and a nitro group at the fifth position on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents, to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the difluoroethyl group.
科学研究应用
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine and nitro groups, which can influence molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro substituents.
作用机制
The mechanism by which 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
相似化合物的比较
1-(1,1-Difluoroethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(1,1-Difluoroethyl)-2-fluoro-5-nitrobenzene: Similar structure but with the fluoro group at the second position.
Uniqueness: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of difluoroethyl, fluoro, and nitro groups in this particular configuration imparts distinct chemical properties that may not be observed in its analogs .
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
1-(1,1-difluoroethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-6(9)4-7(3-5)12(13)14/h2-4H,1H3 |
InChI 键 |
UTGBRSHNVOSETB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC(=C1)F)[N+](=O)[O-])(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



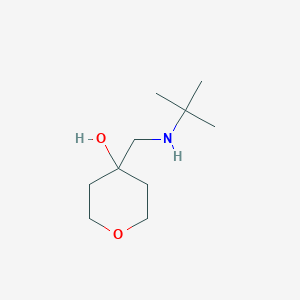


![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
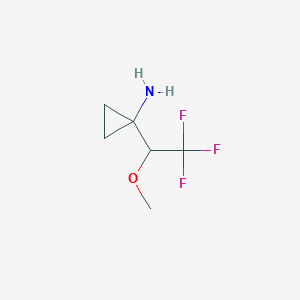
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)
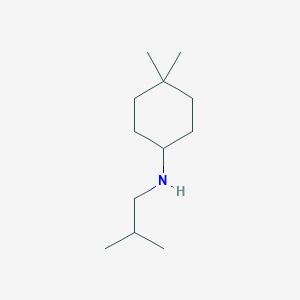
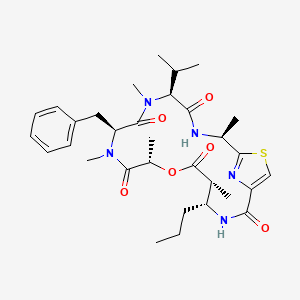
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)

